molecular formula C20H20FN5O B2354392 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1421497-87-1

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2354392
CAS No.: 1421497-87-1
M. Wt: 365.412
InChI Key: DFROSMNHAJAYPH-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20FN5O and its molecular weight is 365.412. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a compound of interest in the field of medicinal chemistry, particularly due to its potential therapeutic applications. This compound features a complex molecular structure that includes a pyrazole and piperazine moiety, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H19FN4C_{18}H_{19}FN_4 with a molecular weight of approximately 314.37 g/mol. Its structural components include:

  • A fluorophenyl group, which enhances lipophilicity and may contribute to biological activity.
  • A pyrazole ring known for its role in various pharmacological activities.
  • A piperazine derivative that is often associated with neuroactive properties.

Research indicates that compounds with similar structures can interact with multiple neurotransmitter systems, including serotonin and dopamine receptors, which are crucial for mood regulation. The presence of the piperazine moiety suggests potential interactions with the GABAergic system, further implicating this compound in anxiolytic and antidepressant effects.

Biological Activity Overview

Activity Description Reference
Antidepressant Effects Studies suggest that the compound may exhibit antidepressant-like activity through modulation of serotonin pathways.
Anxiolytic Effects Potential anxiolytic effects mediated by interactions with GABA receptors have been observed in related compounds.
Anticancer Activity In vitro studies indicate moderate efficacy against certain cancer cell lines, suggesting potential as an anticancer agent.
Neuroprotective Properties Compounds in this class have shown neuroprotective effects, possibly through antioxidant mechanisms.

Case Studies

  • Antidepressant Activity : A study evaluated the pharmacological profile of similar compounds and found significant antidepressant-like effects in animal models when administered at specific dosages. These effects were linked to increased serotonin levels and modulation of the GABAergic system .
  • Anticancer Efficacy : Another investigation focused on the anticancer properties of related piperazine derivatives, revealing that some compounds inhibited PARP1 activity significantly at concentrations as low as 10 µM . The mechanism involved interference with DNA repair pathways, leading to increased apoptosis in cancer cells.
  • Neuroprotective Effects : Research has shown that compounds similar to this compound can protect neuronal cells from oxidative stress by enhancing antioxidant enzyme activity .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c21-18-6-4-16(5-7-18)17-13-23-26(14-17)15-20(27)25-11-9-24(10-12-25)19-3-1-2-8-22-19/h1-8,13-14H,9-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFROSMNHAJAYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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